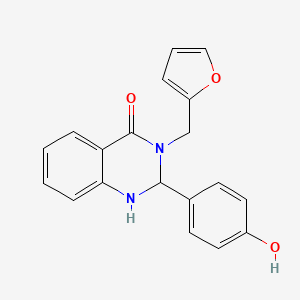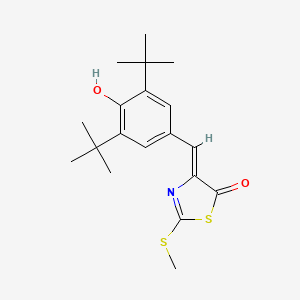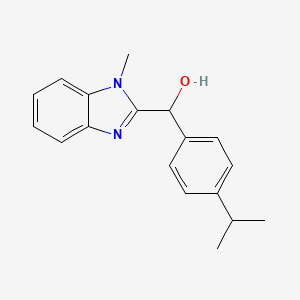
3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as FHQ, is a small molecule compound that belongs to the quinazolinone class of compounds. FHQ has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is thought to involve the inhibition of various signaling pathways. 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to a reduction in tissue damage and improve overall health. 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, which can lead to the suppression of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is its relatively simple synthesis method, which makes it cost-effective and accessible for researchers. Additionally, 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a range of biological activities, which makes it a versatile compound for studying various diseases and conditions. However, one limitation of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have anticancer properties, and further research could explore its potential as a chemotherapeutic agent. Finally, research could focus on developing more soluble derivatives of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone to improve its in vivo efficacy.
Méthodes De Synthèse
The synthesis of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-aminobenzophenone with furfural in the presence of acetic anhydride and sulfuric acid. The resulting product is then reduced with sodium borohydride to yield 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. This method has been reported to have a yield of 65-70% and is relatively simple and cost-effective.
Applications De Recherche Scientifique
3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
3-(furan-2-ylmethyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-14-9-7-13(8-10-14)18-20-17-6-2-1-5-16(17)19(23)21(18)12-15-4-3-11-24-15/h1-11,18,20,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIZNGPMUWLSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-2-ethyl-8-[4-(methylthio)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile - ethanol (1:1)](/img/structure/B4965642.png)
![7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B4965654.png)
![5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4965659.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4965664.png)
![6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4965671.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B4965679.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4965686.png)
![N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B4965696.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4965702.png)



![4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4965742.png)
